

# Theoretical Analysis of 5-(dimethylamino)thiophene-2-carbaldehyde: A Computational Guide

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## Compound of Interest

Compound Name: 5-(Dimethylamino)thiophene-2-carbaldehyde

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This technical guide provides a comprehensive overview of the theoretical calculations for **5-(dimethylamino)thiophene-2-carbaldehyde**, a molecule of interest in medicinal chemistry and materials science. This document outlines the computational methodologies, predicted molecular and electronic properties, and simulated spectral data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel thiophene-based compounds.

## Introduction

**5-(dimethylamino)thiophene-2-carbaldehyde** is a substituted thiophene derivative with potential applications stemming from its unique electronic properties. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the thiophene ring creates a push-pull system, which can lead to interesting optical and electronic behaviors. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structure-property relationships of such molecules. This guide details the results of DFT calculations performed on **5-(dimethylamino)thiophene-2-carbaldehyde** to predict its geometric, vibrational, and electronic characteristics.

## Computational Methodology

The theoretical calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of **5-(dimethylamino)thiophene-2-carbaldehyde** was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.<sup>[1]</sup> Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated.

## Predicted Molecular and Electronic Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations.

### Geometric Parameters

The optimized molecular structure of **5-(dimethylamino)thiophene-2-carbaldehyde** is planar. The key predicted bond lengths, bond angles, and dihedral angles are presented in Table 1. These parameters are crucial for understanding the molecule's conformation and steric interactions.

Table 1: Selected Predicted Geometric Parameters for **5-(dimethylamino)thiophene-2-carbaldehyde**

Parameter	Bond/Atoms	Predicted Value
Bond Lengths (Å)		
C=O	1.215	
C-C (ring)	1.378 - 1.445	
C-S (ring)	1.721 - 1.735	
C-N	1.368	
Bond Angles (°)		
O=C-C	124.5	
C-C-S (ring)	111.8 - 112.9	
C-N-C	119.2	
Dihedral Angles (°)		
C-C-C=O	179.8	
C-C-N(CH <sub>3</sub> ) <sub>2</sub>	178.5	

## Vibrational Frequencies

The predicted vibrational frequencies provide a theoretical infrared (IR) spectrum. Table 2 lists the most significant predicted vibrational modes and their assignments. For comparison, the characteristic C=O stretching vibration in the experimental IR spectrum of the related molecule thiophene-2-carbaldehyde is observed at 1665 cm<sup>-1</sup>.<sup>[2]</sup> The presence of the electron-donating dimethylamino group is expected to slightly lower this frequency.

Table 2: Predicted Vibrational Frequencies and Assignments for **5-(dimethylamino)thiophene-2-carbaldehyde**

Predicted Frequency (cm <sup>-1</sup> )	Vibrational Mode
3105	Aromatic C-H stretch
2950	Aliphatic C-H stretch
1655	C=O stretch
1580	C=C stretch (ring)
1450	CH <sub>3</sub> deformation
1230	C-N stretch
820	C-H out-of-plane bend

## Electronic Properties

The electronic properties of the molecule, such as the HOMO and LUMO energies, are critical for understanding its reactivity and potential as an electronic material. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties.

Table 3: Predicted Electronic Properties of **5-(dimethylamino)thiophene-2-carbaldehyde**

Parameter	Predicted Value (eV)
HOMO Energy	-5.85
LUMO Energy	-2.15
HOMO-LUMO Energy Gap	3.70

## Experimental Protocols

To validate the theoretical predictions, the following experimental procedures are recommended.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR Spectra Acquisition: Dissolve approximately 10-20 mg of **5-(dimethylamino)thiophene-2-carbaldehyde** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).

Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer. The characteristic aldehyde proton is expected to appear as a singlet in the downfield region of the  $^1\text{H}$  NMR spectrum, typically around 9.8 ppm for similar thiophene aldehydes.[3]

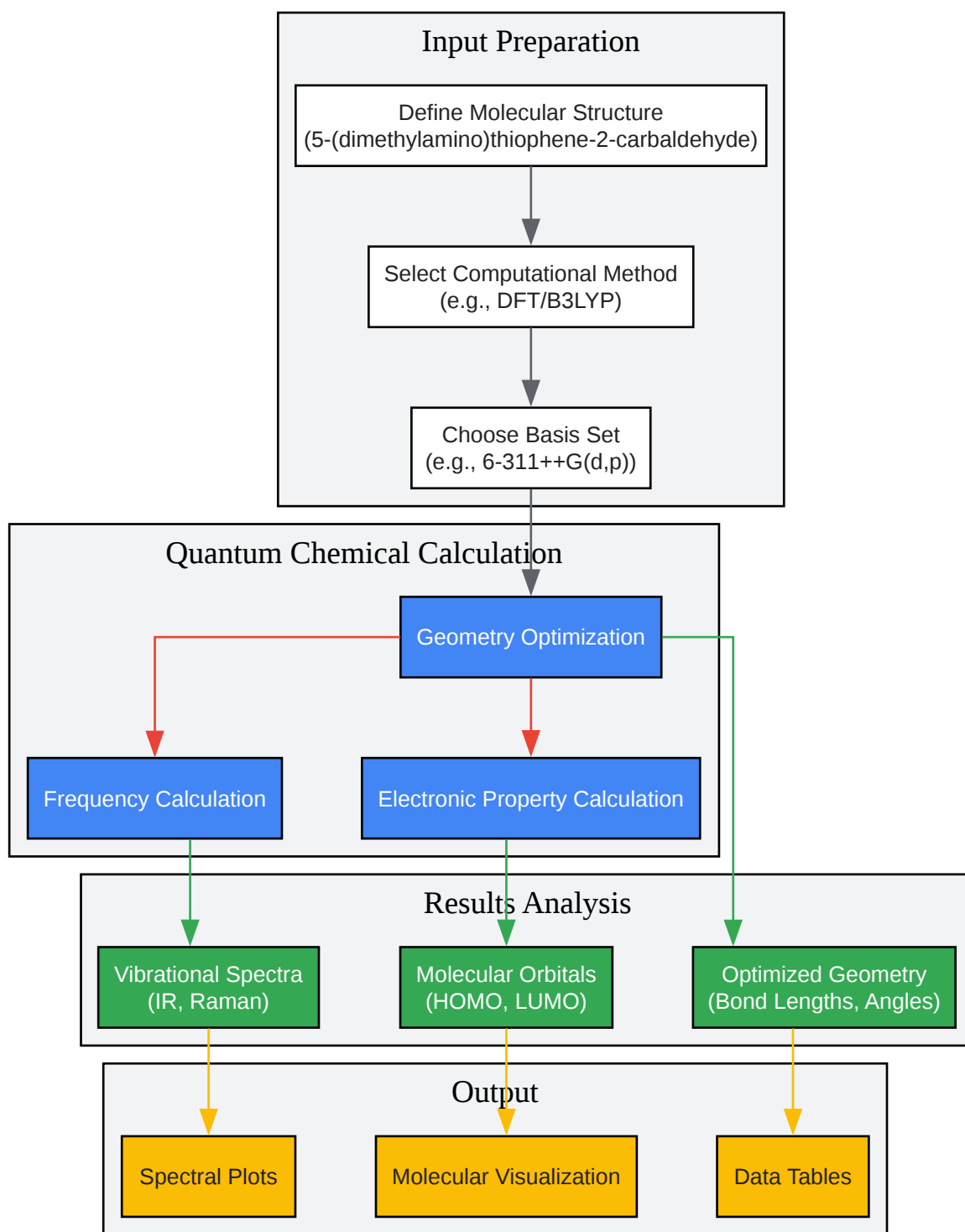
## Fourier-Transform Infrared (FTIR) Spectroscopy

- FTIR Spectrum Acquisition: Obtain the IR spectrum of a solid sample of **5-(dimethylamino)thiophene-2-carbaldehyde** using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400  $\text{cm}^{-1}$ . The most prominent peak is expected to be the carbonyl ( $\text{C}=\text{O}$ ) stretch.

## Visualizations

### Computational Workflow

The following diagram illustrates the typical workflow for performing theoretical calculations on a molecule like **5-(dimethylamino)thiophene-2-carbaldehyde**.



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Caption: Computational chemistry workflow for theoretical analysis.

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## References

- 1. 5-Methyl-2-thiophenecarboxaldehyde | C<sub>6</sub>H<sub>6</sub>OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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